molecular formula C9H16N2O3 B1175025 N-Boc-3-pyrrolidinone Oxime CAS No. 150008-25-6

N-Boc-3-pyrrolidinone Oxime

Cat. No.: B1175025
CAS No.: 150008-25-6
M. Wt: 200.23 g/mol
InChI Key: VGGFRVVFQKZXFV-UHFFFAOYSA-N
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Description

N-Boc-3-pyrrolidinone Oxime: is an organic compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a hydroxyimino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-pyrrolidinone Oxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-3-pyrrolidinone Oxime involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: N-Boc-3-pyrrolidinone Oxime is unique due to the presence of both a tert-butyl ester and a hydroxyimino group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGFRVVFQKZXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743944
Record name tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150008-25-6
Record name 1,1-Dimethylethyl 3-(hydroxyimino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150008-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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